molecular formula C4H6Cl2N2S B1346905 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride CAS No. 59608-97-8

2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride

Cat. No. B1346905
CAS RN: 59608-97-8
M. Wt: 185.07 g/mol
InChI Key: NMAKJOWVEDTHOA-UHFFFAOYSA-N
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Patent
US06903133B2

Procedure details

Compound 200 was synthesized as shown in Scheme 8. Reaction of α,γ-dichloroacetone (15.9 mmol) with thiourea (15.9 mmol) in dry acetone (8 mL) afforded a white solid. The white solid was collected and stirred in anhydrous ethanol to remove insoluble isothiourea. To the ethanol filtrate, 25-30 mL of hexanes was added with stirring to afford 2-amino-4-chloromethylthiazole hydrochloride as a white crystalline solid. The resulting compound was further reacted with N,N-diethylamine in ethanol and neutralized with 20% sodium hydroxide to gave an intermediate. The intermediate reacted with DBD to yield the desired product.
Quantity
15.9 mmol
Type
reactant
Reaction Step One
Quantity
15.9 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]([CH2:4][Cl:5])=O.[NH2:7][C:8]([NH2:10])=[S:9]>CC(C)=O>[ClH:5].[NH2:10][C:8]1[S:9][CH:1]=[C:2]([CH2:4][Cl:5])[N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15.9 mmol
Type
reactant
Smiles
C(C(=O)CCl)Cl
Name
Quantity
15.9 mmol
Type
reactant
Smiles
NC(=S)N
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred in anhydrous ethanol
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
afforded a white solid
CUSTOM
Type
CUSTOM
Details
The white solid was collected
CUSTOM
Type
CUSTOM
Details
to remove insoluble isothiourea
ADDITION
Type
ADDITION
Details
To the ethanol filtrate, 25-30 mL of hexanes was added
STIRRING
Type
STIRRING
Details
with stirring

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.NC=1SC=C(N1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.